(2Z)-3-(4-CHLOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE
Overview
Description
(2Z)-3-(4-CHLOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(4-CHLOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole derivative is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Amidation Reaction: The indole derivative is then reacted with an appropriate amine to form the amide linkage.
Coupling Reaction: The final step involves a coupling reaction, such as a Suzuki-Miyaura coupling, to introduce the furan ring and the chlorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(4-CHLOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(2Z)-3-(4-CHLOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-(4-CHLOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-chlorophenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-thiopheneamide: Similar structure but with a thiophene ring instead of a furan ring.
N-[2-(4-chlorophenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-pyrroleamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
(2Z)-3-(4-CHLOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE is unique due to its specific combination of functional groups and aromatic rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-[(Z)-1-(4-chlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c1-16-19(20-5-2-3-6-21(20)28-16)12-13-27-24(30)22(15-17-8-10-18(26)11-9-17)29-25(31)23-7-4-14-32-23/h2-11,14-15,28H,12-13H2,1H3,(H,27,30)(H,29,31)/b22-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWHKWSYZCIIBK-JCMHNJIXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C(=CC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)/C(=C/C3=CC=C(C=C3)Cl)/NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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